molecular formula C14H17NO4 B8034264 tert-butyl 2-hydroxy-5-methoxy-1H-indole-1-carboxylate

tert-butyl 2-hydroxy-5-methoxy-1H-indole-1-carboxylate

Cat. No.: B8034264
M. Wt: 263.29 g/mol
InChI Key: KJUYSBYPWDSGAZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-5-methoxy-1H-indole-1-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals. This compound features a tert-butyl ester group, a hydroxyl group, and a methoxy group attached to the indole ring, making it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-hydroxy-5-methoxyindole as the core structure.

  • Esterification: The indole core is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester derivative.

  • Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the synthesis is often carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

  • Continuous Flow Synthesis: Advanced methods may employ continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO₃) or Dess-Martin periodinane.

  • Reduction: The compound can undergo reduction reactions, such as converting the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: CrO₃, Dess-Martin periodinane, dichloromethane (DCM) as solvent, room temperature.

  • Reduction: LiAlH₄, ether as solvent, 0°C to room temperature.

  • Substitution: Alkyl halides, a strong base like sodium hydride (NaH), polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: 2-hydroxy-5-methoxy-1H-indole-1-carboxylate ketone.

  • Reduction: 2-hydroxy-5-methoxy-1H-indole-1-carboxylate alcohol.

  • Substitution: Various substituted indole derivatives depending on the alkyl halide used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: The compound may be explored for its potential therapeutic applications in drug development. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action depends on the specific application, but generally, indole derivatives interact with various molecular targets and pathways. For example, they may bind to receptors or enzymes, modulate signaling pathways, or inhibit specific biological processes.

Comparison with Similar Compounds

  • Tert-butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate

  • Tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate

Uniqueness: Tert-butyl 2-hydroxy-5-methoxy-1H-indole-1-carboxylate is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

tert-butyl 2-hydroxy-5-methoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-11-6-5-10(18-4)7-9(11)8-12(15)16/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUYSBYPWDSGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC)C=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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